molecular formula C16H18N4O3 B2592373 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2309800-85-7

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2592373
Numéro CAS: 2309800-85-7
Poids moléculaire: 314.345
Clé InChI: YBYSLLWYFQALOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic compound . These types of compounds are known to have a broad spectrum of biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazole derivatives can undergo a variety of reactions, including acylation, cyclization, and coupling .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of novel compounds provide crucial information for their potential therapeutic applications. For instance, the disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed insights into its elimination routes, metabolite identification, and the drug's half-life, suggesting its development potential for insomnia treatment (Renzulli et al., 2011). Such studies are fundamental in understanding how a compound like 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione might be processed in the body, aiding in the development of safe and effective therapeutic strategies.

Safety and Efficacy in Treatment

Evaluating the safety and efficacy of chemical compounds is paramount in their development for medical applications. Research on WR 238605, an 8-aminoquinoline drug for malaria treatment, highlights the importance of first-time-in-human studies to assess these factors. The study demonstrated WR 238605's tolerability and its pharmacokinetic properties, making it a candidate for further testing as a prophylactic and treatment agent for malaria (Brueckner et al., 1998). Similar research could explore the therapeutic potential of the compound , emphasizing its safety profile and therapeutic window.

Industrial and Environmental Exposure

Investigating the effects of exposure to chemical compounds in industrial and environmental contexts is crucial for public health. The study on the morbidity of personnel potentially exposed to vinclozolin, a fungicide, provides insights into the health outcomes of chemical exposure. The research found no evidence of health effects induced by vinclozolin among employees, including no antiandrogenic effects (Zober et al., 1995). This approach could be applied to assess the occupational and environmental safety of 1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione, ensuring that its use does not pose health risks to workers or the environment.

Propriétés

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-3-9-19-15(21)11-7-5-6-8-12(11)20(16(19)22)10-14-17-13(4-2)18-23-14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYSLLWYFQALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.